molecular formula C16H13ClO4 B7963711 Methyl 2-chloro-5-[3-(methoxycarbonyl)phenyl]benzoate

Methyl 2-chloro-5-[3-(methoxycarbonyl)phenyl]benzoate

Cat. No.: B7963711
M. Wt: 304.72 g/mol
InChI Key: LLLFQSMLSCBFLX-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-[3-(methoxycarbonyl)phenyl]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chloro group and a methoxycarbonyl group attached to a benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-5-[3-(methoxycarbonyl)phenyl]benzoate typically involves the esterification of 2-chloro-5-[3-(methoxycarbonyl)phenyl]benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the reaction time.

Types of Reactions:

    Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form hydroquinones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Ester Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid, or basic conditions using sodium hydroxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as amides, thioesters, or other substituted benzoates.

    Hydrolysis Products: 2-chloro-5-[3-(methoxycarbonyl)phenyl]benzoic acid and methanol.

    Oxidation Products: Quinones.

    Reduction Products: Hydroquinones.

Scientific Research Applications

Methyl 2-chloro-5-[3-(methoxycarbonyl)phenyl]benzoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound is studied for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-[3-(methoxycarbonyl)phenyl]benzoate involves its interaction with specific molecular targets in biological systems. The chloro and methoxycarbonyl groups play a crucial role in its reactivity and binding affinity to these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Methyl 2-chloro-5-[3-(methoxycarbonyl)phenyl]benzoate: Similar in structure but with variations in the position or type of substituents.

    This compound: Compounds with different functional groups such as nitro, amino, or hydroxyl groups.

Uniqueness: this compound is unique due to the specific arrangement of its chloro and methoxycarbonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in specific synthetic and research applications where these properties are desired.

Properties

IUPAC Name

methyl 2-chloro-5-(3-methoxycarbonylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO4/c1-20-15(18)12-5-3-4-10(8-12)11-6-7-14(17)13(9-11)16(19)21-2/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLFQSMLSCBFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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